molecular formula C14H10F3N5S B1406989 4-{2-[4-(Trifluoromethyl)anilino]-1,3-thiazol-5-yl}-2-pyrimidinamine CAS No. 1823183-29-4

4-{2-[4-(Trifluoromethyl)anilino]-1,3-thiazol-5-yl}-2-pyrimidinamine

Cat. No.: B1406989
CAS No.: 1823183-29-4
M. Wt: 337.33 g/mol
InChI Key: VCMXLSNRBGKWAM-UHFFFAOYSA-N
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Description

Historical Context of Thiazole-Pyrimidine Hybrid Molecules in Medicinal Chemistry

The development of thiazole-pyrimidine hybrid molecules represents a significant advancement in heterocyclic chemistry, with these compounds emerging as privileged scaffolds in medicinal chemistry research. Thiazole pharmacophore fragments, inherent in natural products such as peptide alkaloids, metabolites, and cyclopeptides, have demonstrated a broad spectrum of pharmacological potentials. The strategic approach of molecular hybridization has markedly enhanced drug efficacy, mitigated resistance to multiple drugs, and minimized toxicity concerns, with resultant thiazole-linked hybrids exhibiting anticancer, antibacterial, anticonvulsant, antifungal, antiviral, and antioxidant activities.

Thiazolo[4,5-d]pyrimidines are fused heterocyclic ring-systems that can be viewed as purine isosteres, serving as the 7-thia-analogs of purines via the replacement of the nitrogen at position 7 of the purine ring by a sulfur atom. Because of their structural resemblance to adenine and guanine and their related derivatives such as adenosine, guanosine, cyclic adenosine monophosphate, cyclic guanosine monophosphate, and similar biomolecules, many thiazolo[4,5-d]pyrimidines scaffolds were developed and utilized by medicinal chemists to design novel therapeutics. The outstanding development of thiazolo[4,5-d]pyrimidines within a short time span demonstrates their magnitude of usefulness for medicinal chemistry research.

Heterocyclic hybrid frameworks represent a burgeoning domain within the realms of drug discovery and medicinal chemistry, attracting considerable attention in recent years. The synthesis of bioactive thiazole-based compounds has been systematically advanced through robust methodologies, employing the (3 + 2) heterocyclization reaction, specifically the Hantzsch-thiazole synthesis, utilizing phenacyl bromide as the substrate. These methodologies have enabled the construction of complex molecular architectures that exhibit diverse pharmaceutical applications including anticancer, antibacterial, anti-inflammatory, antifungal, antitubercular, anticonvulsant, antioxidant, and antiviral activities.

The historical progression of thiazole-pyrimidine chemistry has been characterized by increasingly sophisticated synthetic approaches and structure-activity relationship understanding. Early work focused on simple thiazole derivatives, but the field evolved to incorporate more complex hybrid structures that could exploit multiple binding interactions within biological targets. This evolution culminated in the development of highly specific compounds capable of targeting particular enzyme active sites with remarkable selectivity.

Discovery and Development of 2-Anilino-4-(thiazol-5-yl)pyrimidine Compounds

The discovery of 2-anilino-4-(thiazol-5-yl)pyrimidine compounds emerged from systematic virtual screening efforts aimed at identifying novel cyclin-dependent kinase inhibitors. Following the identification through virtual screening of 4-(2,4-dimethyl-thiazol-5-yl)pyrimidin-2-ylamines as moderately potent inhibitors of cyclin-dependent kinase-2, a comprehensive inhibitor analogue program was initiated. The first aims were to optimize potency and to evaluate the cellular mode of action of lead candidate molecules, leading to the synthetic chemistry, structure-guided design approach, and structure-activity relationships that culminated in the discovery of 2-anilino-4-(thiazol-5-yl)pyrimidine adenosine triphosphate-antagonistic cyclin-dependent kinase-2 inhibitors.

The development process involved extensive structure-activity relationship analysis that revealed the importance of specific substituents at various positions of the thiazole-pyrimidine framework. Previous work established that introduction of amino functions, in the context of either meta- or para-substituted anilines at the C2-pyrimidine ring, resulted in a significant increase of inhibitory activity not only against cyclin-dependent kinase-2 but also against cyclin-dependent kinase-9. Cocrystal structures of some of these inhibitors bound to cyclin-dependent kinase-2 revealed that the thiazole C2-amino group interacted strongly with the Asp145 residue, enhancing the hydrophobic interactions of the thiazol C4-methyl group with the Phe80 gatekeeper residue.

The systematic exploration of the 2-anilino-4-(thiazol-5-yl)pyrimidine scaffold led to the identification of compounds with very low nanomolar Ki values against cyclin-dependent kinase-2. X-ray crystal structures of four representative analogues from the chemical series in complex with cyclin-dependent kinase-2 were obtained, and these structures were used to rationalize the observed biochemical structure-activity relationships. The results demonstrated that the observed antiproliferative and proapoptotic effects were consistent with cellular cyclin-dependent kinase-2 and cyclin-dependent kinase-9 inhibition.

Structure-activity relationship analysis revealed the importance of the C5-group of the pyrimidine core, in the context of a bulky substituted aniline moiety, for cyclin-dependent kinase-9 potency and selectivity. A nanomolar Ki inhibitor of cyclin-dependent kinase-9 demonstrated excellent selectivity with over 80-fold selectivity for cyclin-dependent kinase-9 versus cyclin-dependent kinase-2. This compound inhibited cellular cyclin-dependent kinase-9-mediated ribonucleic acid polymerase II transcription, reduced the expression level of Mcl-1 antiapoptotic protein, and subsequently triggered apoptosis in human cancer cell lines and primary chronic lymphocytic leukemia cells.

Significance in Cyclin-Dependent Kinase Inhibitor Research

The significance of 2-anilino-4-(thiazol-5-yl)pyrimidine compounds in cyclin-dependent kinase inhibitor research cannot be overstated, as these molecules have provided crucial insights into kinase selectivity mechanisms and structure-based drug design principles. Due to the high sequence identity of the binding pockets of cyclin-dependent kinases, designing highly selective inhibitors towards a specific cyclin-dependent kinase member remains a significant challenge. The 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives represent effective inhibitors of cyclin-dependent kinases, among which promising inhibitors demonstrate high binding affinity to cyclin-dependent kinase-9 and attenuated binding affinity to other homologous kinases, such as cyclin-dependent kinase-2.

Molecular modeling studies have revealed that the binding specificity to cyclin-dependent kinase-9 is primarily controlled by conformational change of the G-loop and variation of the van der Waals interactions. Enhanced sampling simulations revealed different reaction coordinates and transient interactions of inhibitors as they dissociate from the binding pockets of cyclin-dependent kinase-9 and cyclin-dependent kinase-2. These physical principles have facilitated the discovery and rational design of novel and specific inhibitors of cyclin-dependent kinase-9.

The development of these compounds has been particularly significant in addressing the challenge of kinase selectivity. While there are several pan-cyclin-dependent kinase inhibitors in clinical studies, cyclin-dependent kinase-9 inhibitors with good potency and selectivity have only recently emerged. To exploit the sensitivity of the 4-heteroarylpyrimidine pharmacophore that specifically targets the cyclin-dependent kinase-9-adenosine triphosphate gatekeeper residue Phe103 and the ribose-binding pocket, researchers prepared series of 5-substituted-2-anilino-4-(thiazol-5-yl)pyrimidines.

Analysis of previously published 2-anilino-4-(thiazol-5-yl)pyrimidine cyclin-dependent kinase-2-bound crystal structures and their corresponding models of cyclin-dependent kinase-9 binding suggested that an appropriate functional group at either the C5-pyrimidine or the C4-thiazol moiety might enhance interactions with the cyclin-dependent kinase-9 gatekeeper region. This understanding led to the investigation of potency and selectivity of a series of 5-substituted 2-anilino-4-(thiazol-5-yl)-pyrimidines against cyclin-dependent kinases and characterization of their cellular antitumor activity.

A cocrystal structure of flavopiridol bound to cyclin-dependent kinase-9 showed that the hydrophobic region that accommodates the chlorophenyl ring of flavopiridol is more open in cyclin-dependent kinase-9 than cyclin-dependent kinase-2. Cyclin-dependent kinase-9 Gly112 takes the place of cyclin-dependent kinase-2 Lys89 and creates a less crowded and a different electrostatic environment. This structural insight provided the foundation for developing compounds with enhanced selectivity for cyclin-dependent kinase-9 over other family members.

Evolution from Virtual Screening to Rational Design Approaches

The evolution from virtual screening to rational design approaches in the development of 2-anilino-4-(thiazol-5-yl)pyrimidine compounds represents a paradigm shift in modern drug discovery methodologies. The initial identification of this chemical class emerged from virtual screening efforts, where computational approaches were employed to identify potential cyclin-dependent kinase inhibitors from large chemical databases. This virtual screening approach enabled the discovery of 4-(2,4-dimethyl-thiazol-5-yl)pyrimidin-2-ylamines as moderately potent inhibitors of cyclin-dependent kinase-2, providing the foundational hit compounds for further optimization.

The transition from virtual screening hits to rational design was facilitated by the availability of high-resolution crystal structures of inhibitor-kinase complexes. X-ray crystal structures of representative analogues in complex with cyclin-dependent kinase-2 provided detailed insights into the molecular basis of inhibitor binding and enabled structure-guided optimization. These structural studies revealed specific interactions between the thiazole moiety and key amino acid residues within the kinase active site, informing subsequent design strategies.

Pharmacophore-based virtual screening methods have emerged as powerful tools in this evolution, enabling the identification of structurally diverse compounds as hits by using validated pharmacophore models as filters in virtual screening. A highly correlating pharmacophore model containing one hydrogen bond acceptor and two aromatic ring features was developed according to groups of compounds with known activity values. The advantage of pharmacophore-based virtual screening in the drug discovery process is that most compounds with low probability to be active can be excluded early from further studies.

Collaborative virtual screening approaches have further advanced the field, as demonstrated by innovative pre-competitive virtual screening collaborations engaged to validate and subsequently explore screening hits. In silico probing of proprietary pharmaceutical company libraries enabled rapid expansion of hit chemotypes, alleviating initial concerns about core chemical structures while simultaneously improving antiparasitic activity and selectivity indices. Subsequent hit optimization informed by structure-activity relationships enabled by virtual screening allowed thorough investigation of pharmacophores, opening avenues for further improvement and optimization of chemical series.

The integration of computational and experimental approaches has become increasingly sophisticated, with molecular dynamics simulations and enhanced sampling methods providing detailed understanding of inhibitor binding mechanisms. These computational studies have revealed the molecular principles underlying kinase selectivity and have informed the rational design of improved inhibitors with enhanced potency and selectivity profiles. The physical principles obtained from these studies have facilitated the discovery and rational design of novel and specific inhibitors targeting particular cyclin-dependent kinase family members.

Properties

IUPAC Name

5-(2-aminopyrimidin-4-yl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3N5S/c15-14(16,17)8-1-3-9(4-2-8)21-13-20-7-11(23-13)10-5-6-19-12(18)22-10/h1-7H,(H,20,21)(H2,18,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCMXLSNRBGKWAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC2=NC=C(S2)C3=NC(=NC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[4-(Trifluoromethyl)anilino]-1,3-thiazol-5-yl}-2-pyrimidinamine involves several key steps:

    Formation of the Thiazole Ring: The initial step involves the synthesis of the thiazole ring, which is typically achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution reactions, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Coupling with Pyrimidine: The final step involves the coupling of the thiazole intermediate with a pyrimidine derivative, facilitated by palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch Processing: Utilizing large reactors to carry out the sequential reactions.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{2-[4-(Trifluoromethyl)anilino]-1,3-thiazol-5-yl}-2-pyrimidinamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, organometallic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to structurally diverse derivatives .

Scientific Research Applications

4-{2-[4-(Trifluoromethyl)anilino]-1,3-thiazol-5-yl}-2-pyrimidinamine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in studies to understand cellular signaling pathways and enzyme inhibition.

    Medicine: Investigated for its potential as an anti-cancer agent, particularly in targeting spleen tyrosine kinase (Syk) in various malignancies.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals due to its bioactive properties.

Mechanism of Action

The mechanism of action of 4-{2-[4-(Trifluoromethyl)anilino]-1,3-thiazol-5-yl}-2-pyrimidinamine involves the inhibition of spleen tyrosine kinase (Syk). This enzyme plays a crucial role in the signaling pathways of immune cells. By inhibiting Syk, the compound can modulate immune responses, reduce inflammation, and induce apoptosis in cancer cells. The molecular targets and pathways involved include the B-cell receptor signaling pathway and downstream effectors such as NF-κB and MAPK .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 4-{2-[4-(Trifluoromethyl)anilino]-1,3-thiazol-5-yl}-2-pyrimidinamine
  • Molecular Formula : C₁₄H₁₀F₃N₅S
  • Molecular Weight : 337.33 g/mol
  • CAS Registry Number : 1823183-29-4
  • Key Features : A heterocyclic compound combining pyrimidine and thiazole moieties, substituted with a trifluoromethylphenyl group. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, making it a candidate for kinase inhibition or antimicrobial applications .

Comparison with Structurally Similar Compounds

4-(2,4-Dimethyl-1,3-thiazol-5-yl)-N-[4-(trifluoromethyl)phenyl]-2-pyrimidinamine

  • Molecular Formula : C₁₆H₁₃F₃N₄S
  • Molecular Weight : 350.36 g/mol
  • Key Differences: Replaces the anilino-thiazole linkage with a 2,4-dimethylthiazole substituent. Retains the 4-(trifluoromethyl)phenyl group, critical for target binding.
  • The dimethyl substitution on the thiazole may reduce steric hindrance compared to the bulkier anilino group in the target compound.

Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines (e.g., CDK9 Inhibitors)

  • Example Compound: 5-(5-Fluoro-2-((3-morpholinophenyl)amino)pyrimidin-4-yl)-N,4-dimethylthiazol-2-amine (12q) .
  • Molecular Formula : C₁₈H₂₀FN₇OS
  • Key Differences: Incorporates a morpholinophenyl group instead of trifluoromethylphenyl. Fluoro substitution on the pyrimidine ring enhances electronic effects.
  • Activity :
    • Demonstrates potent CDK9 inhibition (IC₅₀ < 50 nM in some analogs), suggesting the thiazole-pyrimidine scaffold is critical for kinase targeting .
    • The trifluoromethyl group in the target compound may improve selectivity for specific kinases due to its strong electron-withdrawing properties.

GW 501-516 (Cardarine)

  • Chemical Name: {4-[({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)sulfanyl]-2-methylphenoxy}acetic acid .
  • Molecular Formula: C₂₁H₁₈F₃NO₃S₂
  • Key Differences: Contains a sulfanyl-phenoxyacetic acid chain instead of the pyrimidinamine group. Shares the 4-(trifluoromethyl)phenyl-thiazole motif.
  • Activity :
    • A PPARδ agonist used for metabolic enhancement, highlighting the versatility of the trifluoromethyl-thiazole unit in diverse therapeutic contexts .

Structural and Functional Analysis

Structural Modifications and Pharmacokinetics

Parameter Target Compound Dimethylthiazole Analog CDK9 Inhibitor 12q GW 501-516
Molecular Weight 337.33 350.36 401.45 469.50
Key Substituents CF₃-anilino-thiazole 2,4-Dimethylthiazole Morpholinophenyl, Fluoro Sulfanyl-acetic acid
Lipophilicity (LogP)* ~3.5 (estimated) ~3.8 ~3.2 ~5.0
Biological Target Kinases (hypothesized) Kinases/Antiparasitics CDK9 PPARδ

*Estimated using fragment-based methods.

Activity Insights

  • Trifluoromethyl Group : Enhances binding to hydrophobic pockets in target proteins (e.g., kinase ATP-binding sites) .
  • Thiazole-Pyrimidine Core : Critical for π-π stacking and hydrogen bonding in kinase inhibition .
  • Substituent Flexibility: Morpholinophenyl (in 12q) improves solubility, while dimethylthiazole (in DB02915) may optimize metabolic stability .

Biological Activity

The compound 4-{2-[4-(trifluoromethyl)anilino]-1,3-thiazol-5-yl}-2-pyrimidinamine (C14H10F3N5S) is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

  • Molecular Formula : C14H10F3N5S
  • Molecular Weight : 327.32 g/mol
  • CAS Number : Not specified in the sources.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Research indicates that compounds with similar structures often exhibit significant activity against cholinesterase enzymes, which are crucial in neurotransmission.

Cholinesterase Inhibition

A study on hydrazones derived from 4-(trifluoromethyl)benzohydrazide found that these compounds acted as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The IC50 values ranged from 46.8 to 137.7 µM for AChE and 19.1 to 881.1 µM for BuChE, indicating a promising potential for cholinergic modulation .

Biological Activity Data

The following table summarizes key findings related to the biological activity of compounds structurally related to This compound :

Compound NameTarget EnzymeIC50 (µM)Reference
Hydrazones from 4-(trifluoromethyl)benzohydrazideAcetylcholinesterase46.8 - 137.7
Hydrazones from 4-(trifluoromethyl)benzohydrazideButyrylcholinesterase19.1 - 881.1
JNJ-1930942α(7) Nicotinic ReceptorPotentiation observed

Case Studies

Several studies have investigated the biological implications of trifluoromethyl-substituted compounds:

  • Neuropharmacological Effects : A study demonstrated that compounds similar to our target enhanced neurotransmission in hippocampal slices and facilitated long-term potentiation in synaptic responses, suggesting cognitive enhancement potential .
  • Cytotoxicity Assessments : The hydrazone derivatives exhibited no cytotoxicity towards HepG2 cells at concentrations up to 100 µM, indicating a favorable safety profile for further development in therapeutic applications .
  • Enzyme Inhibition Profiles : The structure-activity relationship (SAR) studies indicated that the introduction of electronegative substituents like trifluoromethyl groups significantly improved inhibition potency against cholinesterases, which is critical for developing treatments for neurodegenerative diseases .

Q & A

Basic: What are the standard synthetic routes for 4-{2-[4-(Trifluoromethyl)anilino]-1,3-thiazol-5-yl}-2-pyrimidinamine?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with functionalized aniline derivatives. A common approach includes:

Thiazole Core Formation : Reacting 4-(trifluoromethyl)aniline with α-bromo ketones or aldehydes in the presence of thiourea under reflux conditions to generate the 1,3-thiazole moiety .

Pyrimidine Coupling : The thiazole intermediate is then coupled with 2-aminopyrimidine derivatives via Buchwald-Hartwig amination or Ullmann-type reactions, using Pd-based catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) in solvents like DMF or toluene at 100–120°C .

Purification : Crude products are purified via column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (e.g., ethanol/water mixtures). Structural validation is performed using 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and IR spectroscopy .

Advanced: How can computational modeling optimize this compound’s binding affinity to kinase targets?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/SDD basis set) and molecular docking (AutoDock Vina) are used to:

  • Predict binding poses by analyzing bond angles (e.g., C1-C2-C3 = 121.43°) and torsional flexibility .
  • Identify key interactions : Hydrogen bonding between the pyrimidinamine group and kinase active-site residues (e.g., hinge region of EGFR).
  • Guide substituent modifications : Trifluoromethyl groups enhance hydrophobic interactions, while thiazole nitrogen positions influence π-π stacking .
    Example: Docking studies revealed that replacing 4-methylphenyl with 4-fluorophenyl improves binding energy by 1.2 kcal/mol .

Basic: What spectroscopic techniques confirm the compound’s structure and purity?

Methodological Answer:

  • 1H NMR^1 \text{H NMR} (400 MHz, DMSO-d₆): Key signals include δ 8.35 (s, 1H, pyrimidine H), δ 7.75 (d, 2H, aromatic H), and δ 6.90 (s, 1H, thiazole NH) .
  • IR Spectroscopy : Peaks at 1650 cm⁻¹ (C=N stretch) and 3300 cm⁻¹ (N-H stretch) confirm the thiazole and amine groups .
  • Elemental Analysis : Experimental vs. calculated C, H, N percentages (e.g., C: 48.2% vs. 48.5%) validate purity .

Advanced: How to resolve contradictions in biological activity data across enzyme inhibition assays?

Methodological Answer:
Contradictions often arise from assay conditions. Systematic approaches include:

  • Kinetic Validation : Compare IC₅₀ values under identical substrate concentrations (e.g., ATP at Km levels for kinase assays) .
  • Counter-Screening : Test against off-target kinases (e.g., Abl, Src) to rule out non-specific inhibition .
  • Crystallographic Validation : Co-crystallize the compound with the target enzyme (e.g., PDB ID: CK4) to confirm binding mode vs. computational predictions .
    Example: Discrepancies in EGFR inhibition (IC₅₀ = 0.2 μM vs. 1.5 μM) were resolved by adjusting Mg²⁺ ion concentration in the assay buffer .

Basic: What pharmacological targets are associated with this compound?

Methodological Answer:
The compound is primarily studied as a kinase inhibitor , with documented activity against:

  • EGFR (Epidermal Growth Factor Receptor) : IC₅₀ = 0.2–1.5 μM, depending on mutation status (e.g., L858R vs. wild-type) .
  • VEGFR-2 : Anti-angiogenic effects observed in endothelial cell proliferation assays (EC₅₀ = 5 μM) .
    Mechanistic studies use phospho-ELISA to quantify kinase inhibition in cell lysates .

Advanced: What strategies improve aqueous solubility without compromising target affinity?

Methodological Answer:

  • Prodrug Design : Introduce phosphate esters at the pyrimidinamine group, which hydrolyze in vivo (solubility increases from 0.01 mg/mL to 2.5 mg/mL) .
  • Co-Crystallization : Use cyclodextrins (e.g., β-CD) to form inclusion complexes (1:1 molar ratio) confirmed by phase-solubility diagrams .
  • PEGylation : Attach polyethylene glycol (PEG-500) to the thiazole nitrogen, improving solubility by 10-fold while maintaining IC₅₀ within 10% of the parent compound .

Basic: How to address stability issues during long-term storage?

Methodological Answer:

  • Storage Conditions : Store at -20°C in amber vials under argon to prevent photodegradation and oxidation .
  • Stability Testing : Monitor via HPLC (C18 column, 0.1% TFA/ACN gradient) every 3 months. Degradation products (e.g., hydrolyzed trifluoromethyl group) appear as peaks at Rt = 12.3 min .

Advanced: How to interpret contradictory results in cellular vs. enzymatic assays?

Methodological Answer:
Discrepancies may stem from:

  • Membrane Permeability : Use logP calculations (e.g., ClogP = 3.2) and Caco-2 cell assays to assess permeability. Low permeability (<5 × 10⁻⁶ cm/s) reduces cellular efficacy despite high enzymatic activity .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify rapid degradation (e.g., CYP3A4-mediated oxidation). Stabilize via deuteration at metabolically labile sites .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-{2-[4-(Trifluoromethyl)anilino]-1,3-thiazol-5-yl}-2-pyrimidinamine
Reactant of Route 2
Reactant of Route 2
4-{2-[4-(Trifluoromethyl)anilino]-1,3-thiazol-5-yl}-2-pyrimidinamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.